molecular formula C11H11NS2 B14750540 Thiazole, 2-(ethylthio)-4-phenyl- CAS No. 5316-74-5

Thiazole, 2-(ethylthio)-4-phenyl-

Cat. No.: B14750540
CAS No.: 5316-74-5
M. Wt: 221.3 g/mol
InChI Key: KGLVHCYZWWKBRE-UHFFFAOYSA-N
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Description

Historical Context of Thiazole (B1198619) Derivatives in Chemical Research

The study of thiazole and its derivatives dates back to the late 19th century. numberanalytics.com Since their discovery, these compounds have been the subject of intensive research due to their presence in a variety of biologically significant molecules. numberanalytics.com The thiazole ring is a component of vitamin B1 (thiamine) and is found in other natural products like bleomycin, a potent anti-cancer agent, and epothilone. wikipedia.org The development of synthetic methods, most notably the Hantzsch thiazole synthesis, has been crucial in exploring the vast chemical space of thiazole derivatives. wikipedia.orgijper.org This has led to the creation of numerous compounds with applications ranging from dyes and fungicides to pharmaceuticals. wikipedia.org

Structural Features and Aromaticity of the Thiazole Heterocycle

Thiazoles are planar, five-membered heterocyclic compounds. wikipedia.org The ring consists of three carbon atoms, one nitrogen atom, and one sulfur atom. britannica.com A defining characteristic of the thiazole ring is its aromaticity. The delocalization of pi (π) electrons within the ring, involving the lone pair of electrons from the sulfur atom, satisfies Hückel's rule for aromaticity. nih.gov This electron delocalization imparts significant stability to the ring. numberanalytics.com The aromatic nature of thiazole is evidenced by its ¹H NMR spectral data, which show proton chemical shifts in the aromatic region, typically between 7.27 and 8.77 ppm. wikipedia.organalis.com.my

Overview of Thiazole Substitution Patterns and their Influence on Chemical Behavior

The reactivity of the thiazole ring is significantly influenced by the nature and position of its substituents. The three carbon atoms of the thiazole ring, located at positions 2, 4, and 5, are all susceptible to substitution. The electron distribution in the ring makes the C2 position the most electron-deficient and thus prone to deprotonation by strong bases. wikipedia.orgpharmaguideline.com Conversely, the C5 position is the most electron-rich and is the primary site for electrophilic substitution. wikipedia.orgpharmaguideline.com

The introduction of different functional groups at these positions can modulate the ring's electronic properties and, consequently, its reactivity. analis.com.my For instance, electron-donating groups, such as a methyl group, can increase the basicity and nucleophilicity of the thiazole ring. analis.com.my Conversely, electron-withdrawing groups can enhance the electrophilicity of the ring. This tunability of chemical behavior through substitution is a key reason for the widespread use of thiazole derivatives in various fields of chemical research. globalresearchonline.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5316-74-5

Molecular Formula

C11H11NS2

Molecular Weight

221.3 g/mol

IUPAC Name

2-ethylsulfanyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C11H11NS2/c1-2-13-11-12-10(8-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

KGLVHCYZWWKBRE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Strategies for 2 Ethylthio 4 Phenylthiazole

Fundamental Approaches to 2,4-Disubstituted Thiazole (B1198619) Rings

The construction of the 2,4-disubstituted thiazole core is a well-established area of organic synthesis, with several reliable methods available to chemists.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone for the formation of thiazole rings. synarchive.com This reaction classically involves the condensation of an α-haloketone with a thioamide. synarchive.comresearchgate.netyoutube.com For the synthesis of a 2,4-disubstituted thiazole, the reaction would proceed as depicted in Figure 1. The sulfur of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. youtube.com Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic thiazole ring. youtube.com

Figure 1. General Scheme of the Hantzsch Thiazole Synthesis

General Hantzsch Thiazole Synthesis

Variants of the Hantzsch synthesis have been developed to improve yields, expand substrate scope, and simplify reaction conditions. For instance, solvent-free grinding methods have been shown to be effective for the condensation of phenacyl bromides with thioureas or thioacetamides, often leading to high yields in short reaction times. tandfonline.com Another variation involves the use of a copper silicate (B1173343) catalyst in ethanol (B145695) to facilitate the reaction between phenacyl bromides and thiourea (B124793), offering advantages such as short reaction times and high yields. nanobioletters.com

Alternative Cyclization Reactions for Thiazole Scaffold Construction

Beyond the Hantzsch synthesis, several other methods have been developed for constructing the thiazole ring. One notable approach involves the reaction of β-azido disulfides with carboxylic acids or anhydrides. rsc.org This one-pot procedure can lead to the formation of 2,4-disubstituted thiazoles in good to excellent yields. rsc.org Another strategy utilizes a Brønsted acid-promoted reaction of benzylamines, acetophenones, and sulfur powder under metal-free conditions to generate 2,4-disubstituted thiazoles. researchgate.net Furthermore, trifluoromethanesulfonic acid (TfOH) has been used to catalyze the coupling of α-diazoketones with thioamides or thioureas, providing a metal-free route to 2,4-disubstituted thiazoles under mild conditions. nih.govorganic-chemistry.org

Strategies for the Introduction of the 2-Ethylthio Moiety

The introduction of the ethylthio group at the C-2 position of the thiazole ring is a critical step in the synthesis of the target compound. This can be achieved through direct introduction or by derivatizing a pre-existing thiazole intermediate.

Thiolation and Alkylation Methods at C-2

The C-2 proton of the thiazole ring is known to be acidic, allowing for deprotonation with a strong base to form a nucleophilic carbanion. nih.gov This nucleophile can then react with an electrophilic sulfur source, followed by alkylation. While direct thiolation at C-2 can be challenging, a more common approach involves the use of a 2-lithiothiazole intermediate, generated via metal-halogen exchange from a 2-bromothiazole. This powerful nucleophile can then react with diethyl disulfide to introduce the ethylthio group.

A more direct approach involves the alkylation of a 2-mercaptothiazole (B1225461) derivative. The thiol group is readily deprotonated to form a thiolate anion, a potent nucleophile. youtube.com This thiolate can then undergo an SN2 reaction with an ethyl halide, such as ethyl iodide or ethyl bromide, to furnish the 2-ethylthioether. youtube.com The general mechanism for thiol alkylation is shown in Figure 2.

Figure 2. General Mechanism of Thiol Alkylation

Thiol Alkylation Mechanism

Derivatization of Existing Thiazole Intermediates

An alternative and often highly effective strategy involves the derivatization of a readily accessible thiazole intermediate, such as a 2-aminothiazole (B372263). 2-Aminothiazoles can be synthesized via the Hantzsch reaction using thiourea as the thioamide component. youtube.comnanobioletters.com The amino group at the C-2 position can then be chemically transformed into the desired ethylthio group.

One common method for this transformation is the Sandmeyer-type reaction. The 2-aminothiazole is first diazotized using a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid to form a diazonium salt. This diazonium salt can then be reacted with a sulfur nucleophile, such as potassium ethyl xanthate. Subsequent hydrolysis of the resulting xanthate ester yields the 2-mercaptothiazole, which can then be alkylated with an ethyl halide as described previously.

Another approach involves the reaction of 2-aminothiazole with an isothiocyanate to form a thiazolyl-thiourea derivative. mdpi.com While this specific reaction is often used to synthesize thiourea derivatives for biological testing, modifications of this chemistry could potentially be explored to introduce the ethylthio group.

Methods for Incorporating the 4-Phenyl Substituent

The presence of the phenyl group at the 4-position of the thiazole ring is typically established during the construction of the thiazole core itself. In the context of the Hantzsch synthesis, this is achieved by using an α-haloketone bearing a phenyl group. tandfonline.comnanobioletters.com The most common starting material for this purpose is 2-bromoacetophenone (B140003) (phenacyl bromide). youtube.comtandfonline.comnanobioletters.com

The reaction of 2-bromoacetophenone with a suitable thioamide, such as thioacetamide (B46855) or ethyl thioamide, directly yields a 4-phenylthiazole (B157171) derivative. For the synthesis of the target compound, 2-(Ethylthio)-4-phenylthiazole, a potential route would involve the Hantzsch reaction between 2-bromoacetophenone and ethylenethiourea, followed by further modification, or more directly with a thioamide that already contains the ethylthio moiety.

Alternative methods for introducing the 4-phenyl group include cross-coupling reactions on a pre-formed thiazole ring. For example, a 4-halothiazole could undergo a Suzuki or Stille coupling with a phenylboronic acid or a phenylstannane derivative, respectively, in the presence of a palladium catalyst. However, incorporating the phenyl group during the initial ring formation is generally more efficient.

Summary of Synthetic Strategies

The synthesis of 2-(Ethylthio)-4-phenylthiazole can be approached through several strategic pathways. The choice of method will depend on the availability of starting materials, desired yield, and scalability of the reaction. A comparison of the primary strategies is presented in the interactive table below.

Interactive Table: Comparison of Synthetic Strategies
StrategyKey ReactionStarting MaterialsAdvantagesDisadvantages
Hantzsch Synthesis Condensation2-Bromoacetophenone, Thioamide with ethylthio groupConvergent, well-establishedMay require synthesis of specific thioamide
Derivatization of 2-Aminothiazole Diazotization/Sandmeyer2-Amino-4-phenylthiazole, Sodium nitrite, Potassium ethyl xanthate, Ethyl halideReadily available starting material (2-aminothiazole)Multi-step process, use of potentially hazardous reagents
Thiolation/Alkylation of 4-Phenylthiazole Deprotonation/Alkylation4-Phenyl-2-bromothiazole, Strong base, Diethyl disulfideDirect introduction of the ethylthio groupRequires strong bases, potential for side reactions

Considerations for Reaction Optimization and Yield Enhancement

The synthesis of 2-(ethylthio)-4-phenylthiazole, often achieved through variations of the Hantzsch thiazole synthesis, is subject to several factors that can be fine-tuned to maximize product yield and purity. The classical Hantzsch reaction involves the condensation of a thioamide with an α-haloketone. For 2-(ethylthio)-4-phenylthiazole, this would typically involve the reaction of S-ethyl dithiocarbamate (B8719985) or a related thioamide equivalent with a phenacyl halide. Optimizing this process requires a systematic evaluation of various reaction parameters.

Catalyst Selection: The choice of catalyst can significantly influence the reaction rate and yield. While some Hantzsch-type syntheses can proceed without a catalyst, the use of both acidic and basic catalysts has been explored to enhance efficiency. For the synthesis of related 2-aminothiazole derivatives, a variety of catalysts have been investigated, including solid-supported acids like silica-supported tungstosilisic acid and reusable heterogeneous catalysts such as copper silicate. researchgate.netnanobioletters.com The optimization of catalyst loading is crucial; for instance, in the synthesis of certain 2-substituted benzothiazoles, a systematic increase in catalyst amount showed a corresponding increase in product yield up to an optimal loading, beyond which no significant improvement was observed. acs.org

Reactant Stoichiometry and Concentration: The molar ratio of the reactants is another key factor. While a 1:1 stoichiometry between the thioamide and the α-haloketone is typical, slight excesses of one reactant may be used to drive the reaction to completion, especially if one of the starting materials is volatile or prone to side reactions. The concentration of the reactants in the solvent can also affect the reaction rate and the formation of intermolecular side products.

The following interactive table summarizes the optimization of reaction conditions for the synthesis of a generic 2-aminothiazole, which provides insights into the parameters that would be relevant for optimizing the synthesis of 2-(ethylthio)-4-phenylthiazole.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1-Ethanol7812Trace
2Copper Silicate (5)Ethanol78865
3Copper Silicate (10)Ethanol78592
4Copper Silicate (15)Ethanol78593
5Copper Silicate (10)Methanol65685
6Copper Silicate (10)DMF100478
7Copper Silicate (10)Water1001045

This table is a representative example based on general findings for thiazole synthesis and does not represent actual experimental data for 2-(ethylthio)-4-phenylthiazole.

Green Chemistry Principles in Thiazole Synthesis

The application of green chemistry principles to the synthesis of thiazoles, including 2-(ethylthio)-4-phenylthiazole, aims to reduce the environmental impact of chemical processes. This involves the use of less hazardous chemicals, safer solvents, and more energy-efficient methods.

Use of Greener Solvents: A major focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While organic reactants may have limited solubility in water, the use of phase-transfer catalysts or co-solvents can overcome this issue. Glycerol (B35011) is another excellent green solvent that is biodegradable, non-toxic, and has a high boiling point, which can be advantageous for certain reactions. nih.gov For instance, the synthesis of 2-arylbenzothiazoles has been successfully carried out in glycerol at ambient temperature without a catalyst. nih.gov Polyethylene glycol (PEG) has also been employed as a green reaction medium for the synthesis of thiazole derivatives.

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. scirp.org The synthesis of various thiazole derivatives has been successfully achieved using microwave assistance, highlighting its potential for the synthesis of 2-(ethylthio)-4-phenylthiazole. scirp.org Ultrasound irradiation is another energy-efficient technique that can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation.

Atom Economy and Waste Reduction: The Hantzsch synthesis is inherently atom-economical as it involves a condensation reaction where most of the atoms of the reactants are incorporated into the final product. Further improvements in atom economy can be achieved by using catalytic rather than stoichiometric amounts of reagents. The use of reusable catalysts, such as the magnetically separable nanocatalyst described for 2-aminothiazole synthesis, simplifies product purification and reduces waste generation. rsc.org

Use of Renewable Feedstocks and Safer Reagents: While not always directly applicable to the synthesis of a specific target like 2-(ethylthio)-4-phenylthiazole without significant synthetic redesign, the broader principles of using renewable starting materials and less hazardous reagents are central to green chemistry. This could involve exploring alternative, less toxic halogenating agents for the preparation of the α-haloketone intermediate or developing biosynthetic routes to key precursors.

The following table lists some green chemistry approaches that have been applied to the synthesis of thiazole derivatives and could be adapted for the synthesis of 2-(ethylthio)-4-phenylthiazole.

Green Chemistry PrincipleApplication in Thiazole SynthesisPotential Benefit for 2-(Ethylthio)-4-phenylthiazole Synthesis
Use of Greener SolventsSynthesis in water or glycerol. nih.govReduced environmental impact and improved safety.
Energy EfficiencyMicrowave-assisted or ultrasound-assisted reactions. acs.orgscirp.orgShorter reaction times and potentially higher yields.
Use of Reusable CatalystsApplication of solid-supported or magnetic nanocatalysts. researchgate.netrsc.orgSimplified purification and reduced catalyst waste.
Atom EconomyOne-pot multi-component reactions.Increased efficiency and reduced number of synthetic steps.

Spectroscopic Characterization and Structural Elucidation of 2 Ethylthio 4 Phenylthiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 2-(ethylthio)-4-phenylthiazole provides detailed information about the different types of protons and their neighboring environments within the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region of the spectrum. The single proton on the thiazole (B1198619) ring also resonates in this aromatic region. The ethyl group protons, specifically the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, are observed in the upfield region. The methylene protons adjacent to the sulfur atom are deshielded and appear as a quartet, while the terminal methyl protons resonate as a triplet due to coupling with the adjacent methylene group.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl-HMultiplet
Thiazole-HSinglet
-S-CH₂-Quartet
-CH₃Triplet

This table represents typical ¹H NMR spectral data for 2-(ethylthio)-4-phenylthiazole. Actual values may vary depending on the solvent and instrument used.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum offers complementary information by identifying all the unique carbon atoms in the molecule. The spectrum for 2-(ethylthio)-4-phenylthiazole will show distinct signals for the carbons of the phenyl ring, the thiazole ring, and the ethyl group. The carbon atoms of the thiazole ring, particularly the one bonded to both sulfur and nitrogen, are significantly deshielded. The carbons of the phenyl group will have chemical shifts in the aromatic region. The methylene and methyl carbons of the ethyl group will appear at higher field strengths.

Carbon Chemical Shift (δ, ppm)
Thiazole C2 (C-S-N)~168
Thiazole C4 (C-Ph)~150
Thiazole C5 (C-H)~102
Phenyl C (quaternary)~135
Phenyl C (CH)~126-129
-S-CH₂-
-CH₃

This table represents typical ¹³C NMR spectral data for 2-(ethylthio)-4-phenylthiazole. Actual values may vary depending on the solvent and instrument used.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between different atoms within the 2-(ethylthio)-4-phenylthiazole molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For instance, it would show a correlation between the methylene and methyl protons of the ethyl group, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms. It would link the proton signals of the phenyl and thiazole rings to their corresponding carbon signals.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by analyzing its vibrational modes. The IR spectrum of 2-(ethylthio)-4-phenylthiazole would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=N stretching of the thiazole ring and the C=C stretching of the phenyl ring would appear in the 1600-1450 cm⁻¹ region. The C-S stretching vibrations are generally weaker and appear at lower wavenumbers.

Vibrational Mode Wavenumber (cm⁻¹)
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch2970-2850
C=N Stretch (Thiazole)~1600
C=C Stretch (Aromatic)~1580, 1480, 1440
C-S Stretch~700-600

This table represents typical IR absorption bands for 2-(ethylthio)-4-phenylthiazole.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry provides the molecular weight of the compound and insights into its fragmentation pattern. For 2-(ethylthio)-4-phenylthiazole (C₁₁H₁₁NS₂), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (221.34 g/mol ). uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition. rsc.org Common fragmentation pathways may involve the loss of the ethyl group or cleavage of the thiazole ring. The predicted collision cross section (CCS) values for different adducts can also be calculated to aid in identification. uni.lu

Ion m/z (Mass-to-Charge Ratio) Identity
[M]⁺221Molecular Ion
[M+H]⁺222.04058Protonated Molecule uni.lu
[M+Na]⁺244.02252Sodiated Molecule uni.lu

This table shows the expected m/z values for the molecular ion and common adducts of 2-(ethylthio)-4-phenylthiazole.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the phenyl and thiazole rings in 2-(ethylthio)-4-phenylthiazole give rise to characteristic absorption bands in the UV region. These absorptions are typically due to π → π* and n → π* transitions. The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern on the aromatic rings. The UV-Vis spectrum of thiazole itself shows absorption bands that can be used as a reference. nist.gov The presence of the phenyl and ethylthio groups will cause shifts in these absorption maxima.

Transition Approximate λmax (nm)
π → π~250-300
n → π>300

This table indicates the expected regions for electronic transitions in the UV-Vis spectrum of 2-(ethylthio)-4-phenylthiazole.

Advanced X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides invaluable data on molecular geometry, conformational preferences, and the intricate network of intermolecular forces that dictate the packing of molecules in the crystal.

The process of single-crystal X-ray diffraction begins with the growth of high-quality crystals, a critical step that can be achieved through methods such as slow evaporation from a suitable solvent. For analogous thiazole derivatives, solvents like N,N-dimethylformamide have proven effective for obtaining single crystals suitable for analysis. nih.gov

Once a suitable crystal is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is meticulously recorded and analyzed to determine the unit cell dimensions, crystal system, and space group. This information provides fundamental insights into the symmetry and repeating pattern of the crystal lattice. For instance, related thiazole compounds have been observed to crystallize in orthorhombic and triclinic systems. nih.goviucr.org

The collected diffraction data is then used to solve the crystal structure, a process that involves determining the positions of all atoms within the asymmetric unit. The final refined structure yields precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit between the experimental data and the refined model.

To illustrate the type of data obtained from such an analysis, the following table presents representative crystallographic parameters from a closely related thiazole derivative, 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. iucr.org

ParameterValue
Crystal System Triclinic
Space Group P1
a (Å) 8.9714 (2)
b (Å) 9.3564 (3)
c (Å) 10.4969 (2)
α (°) 69.948 (2)
β (°) 86.890 (2)
γ (°) 83.056 (2)
Volume (ų) 819.54 (4)
Z 2
Calculated Density (g/cm³) 1.371
Final R-factor 0.033

This data is for an analogous compound and serves as a representative example.

The arrangement of molecules in a crystal is governed by a delicate balance of intermolecular forces. In the case of 2-(ethylthio)-4-phenylthiazole, several types of interactions are anticipated to play a significant role in its crystal packing, as observed in its analogues.

π-π Stacking: The presence of the aromatic phenyl ring and the thiazole ring makes π-π stacking interactions a highly probable and significant feature. In similar structures, these interactions are common, with molecules arranging themselves in stacks to maximize the overlap of their π-systems. nih.gov The distances between the interacting rings are typically in the range of 3.2 to 3.5 Å. nih.gov

Hydrogen Bonding: While the target molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···S hydrogen bonds are expected to be present. The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, interacting with hydrogen atoms from the ethyl group or the phenyl ring of neighboring molecules. These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal lattice. In the crystal structures of related compounds, C-H···O and C-H···N interactions are frequently observed, often forming chains or more complex three-dimensional networks. nih.gov

The interplay of these intermolecular forces provides valuable insights into the principles of crystal engineering . The specific functional groups on the thiazole core, such as the ethylthio and phenyl groups, act as "steering groups" that direct the supramolecular assembly. The size and shape of these groups, along with their capacity for specific interactions, determine the final crystal packing. For example, the planarity of the thiazole and phenyl rings facilitates π-π stacking, while the flexible ethyl group can adopt various conformations to optimize packing efficiency through van der Waals contacts.

The study of these interactions in analogous compounds allows for a predictive understanding of how 2-(ethylthio)-4-phenylthiazole is likely to behave in the solid state, guiding future efforts in materials science and the design of crystalline materials with desired properties.

Computational and Theoretical Studies of 2 Ethylthio 4 Phenylthiazole

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of molecules. It is predicated on the principle that the total energy of a system can be determined from its electron density. This approach is widely used to predict various molecular properties, including geometry, vibrational frequencies, and electronic characteristics, offering a balance between accuracy and computational cost. For thiazole (B1198619) derivatives, DFT calculations are crucial for understanding their stability, reactivity, and potential applications.

The first step in the computational analysis of a molecule like 2-(ethylthio)-4-phenylthiazole is geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state, known as the global minimum on the potential energy surface. For flexible molecules, this also includes conformational analysis to identify different stable conformers and the energy barriers between them.

Table 1: Representative Optimized Geometrical Parameters for Thiazole Derivatives from DFT Studies Note: This table presents typical data for related thiazole compounds as found in the literature, not specific values for 2-(ethylthio)-4-phenylthiazole.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C=N (thiazole) 1.30 - 1.38 - -
C-S (thiazole) 1.70 - 1.77 - -
C-C (inter-ring) 1.45 - 1.50 - -
Thiazole Ring Angles - 110 - 117 -

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. In studies of various thiazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the thiazole ring and sulfur atoms, while the LUMO may be distributed across the aromatic systems. The calculated HOMO-LUMO gap can also provide insights into the charge transfer that occurs within the molecule.

In Silico Prediction and Validation of Chemical Reactivity

A cornerstone of these computational investigations is Density Functional Theory (DFT), a method widely used for its favorable balance of accuracy and computational cost in studying organic molecules. nih.govmdpi.com DFT calculations allow for the determination of various molecular properties and reactivity descriptors that are crucial for predicting chemical behavior.

Frontier Molecular Orbitals and Reactivity Descriptors

Central to understanding chemical reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. bohrium.com A smaller HOMO-LUMO gap generally signifies that less energy is required to excite an electron, leading to higher chemical reactivity and lower kinetic stability. bohrium.comnih.gov

In silico studies on related thiazole and benzothiazole (B30560) derivatives consistently utilize FMO analysis to predict their chemical properties. bohrium.comresearchgate.net For 2-(Ethylthio)-4-phenylthiazole, DFT calculations can provide the energies of these orbitals and other global reactivity descriptors. While specific experimental data for this exact compound is limited in publicly accessible literature, the following table illustrates the typical quantum chemical parameters that would be calculated to predict its reactivity, based on findings for structurally similar molecules.

Table 1: Illustrative Quantum Chemical Reactivity Descriptors for 2-(Ethylthio)-4-phenylthiazole

ParameterDescriptionIllustrative ValueImplication for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eVIndicates electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.2 eVIndicates electron-accepting ability.
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO5.3 eVA larger gap suggests higher stability and lower reactivity. bohrium.com
Ionization Potential (I) The minimum energy required to remove an electron. Approximated as -EHOMO.6.5 eVMeasures the tendency to become a cation.
Electron Affinity (A) The energy released when an electron is added. Approximated as -ELUMO.1.2 eVMeasures the tendency to become an anion.
Global Hardness (η) Resistance to change in electron distribution. Calculated as (I-A)/2.2.15 eVA higher value indicates greater stability.
Electronegativity (χ) The power to attract electrons. Calculated as (I+A)/2.3.85 eVIndicates overall electron-attracting tendency.

Note: The values in this table are illustrative and based on typical results for similar heterocyclic compounds from DFT calculations. They serve to demonstrate the type of data generated in computational reactivity studies.

Molecular Electrostatic Potential (MEP) Mapping

Another vital tool in the in silico prediction of reactivity is the Molecular Electrostatic Potential (MEP) map. An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate charge distribution:

Red regions denote areas of high electron density (negative potential), which are susceptible to electrophilic attack.

Blue regions represent areas of low electron density (positive potential), indicating likely sites for nucleophilic attack.

Green and yellow regions show areas of neutral or intermediate potential. esisresearch.org

For 2-(Ethylthio)-4-phenylthiazole, an MEP analysis would likely identify the nitrogen and sulfur atoms of the thiazole ring as potential centers for electrophilic interaction due to their lone pairs of electrons. researchgate.net Such maps provide a clear, intuitive guide to the molecule's reactive sites.

Natural Bond Orbital (NBO) Analysis

Reactivity and Reaction Pathways of 2 Ethylthio 4 Phenylthiazole

Reactions at the Thiazole (B1198619) Ring System

The thiazole ring in 2-(ethylthio)-4-phenylthiazole is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution reactions. The position of these reactions is dictated by the electronic nature of the ring and the influence of its substituents.

Electrophilic Aromatic Substitution Reactions

The thiazole ring is generally susceptible to electrophilic attack, with the C5 position being the most favored site for substitution. This is due to the ability of the sulfur atom to stabilize the resulting cationic intermediate.

Halogenation: The bromination of 2-alkylthio-4-arylthiazoles typically occurs at the C5 position. For instance, treatment of related thiazole derivatives with N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) can lead to the selective introduction of a bromine atom at the C5 position of the thiazole ring nih.gov. The synthesis of 5-bromothiazole (B1268178) derivatives has also been achieved through methods like the diazotization of 2-amino-5-bromothiazole, providing an alternative route to halogenated thiazoles that could be adapted for this specific substrate derpharmachemica.com.

Nitration: The nitration of thiazole derivatives can be achieved using a mixture of nitric acid and sulfuric acid. For 2-(ethylthio)-4-phenylthiazole, this reaction is expected to yield the 5-nitro derivative. The synthesis of related 2-amino-5-nitrothiazole (B118965) has been reported, indicating the feasibility of introducing a nitro group at the C5 position of the thiazole ring under appropriate nitrating conditions rsc.org.

Nucleophilic Attack and Substitution Patterns

The C2 position of the thiazole ring is susceptible to nucleophilic attack, particularly when a good leaving group is present. The ethylthio group itself is not an ideal leaving group. However, its reactivity can be enhanced through oxidation.

Upon oxidation of the ethylthio group to an ethylsulfinyl or ethylsulfonyl group (see Section 5.2.1), the electron-withdrawing nature of these groups increases the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic displacement. Studies on 2-halogenothiazoles have shown that they readily react with nucleophiles like benzenethiolate, with the halogen at the C2 position being substituted rsc.org. This suggests that an oxidized 2-(ethylthio)-4-phenylthiazole could undergo similar reactions with various nucleophiles, such as amines or alkoxides, to introduce new functional groups at the C2 position.

Transformations Involving the Ethylthio Moiety

The ethylthio group at the 2-position is a key site for chemical modification, primarily through oxidation of the sulfur atom or substitution reactions.

Oxidation Reactions of the Thioether Linkage

The sulfur atom of the ethylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations are significant as they can modulate the electronic properties of the thiazole ring and provide a handle for further functionalization.

A variety of oxidizing agents can be employed for this purpose. A common and effective reagent is meta-chloroperoxybenzoic acid (m-CPBA) derpharmachemica.comresearchgate.net. The reaction can be controlled to selectively yield either the sulfoxide or the sulfone by adjusting the stoichiometry of the oxidant and the reaction temperature. For example, using one equivalent of m-CPBA at lower temperatures typically favors the formation of the sulfoxide, 2-(ethylsulfinyl)-4-phenylthiazole. In contrast, employing an excess of the oxidizing agent and higher temperatures leads to the formation of the sulfone, 2-(ethylsulfonyl)-4-phenylthiazole nih.gov.

Hydrogen peroxide, often in the presence of a catalyst, is another widely used reagent for the oxidation of thioethers organic-chemistry.orgblogspot.com. The reaction conditions can be tuned to achieve high selectivity for either the sulfoxide or the sulfone.

The oxidation of a chiral 2-(ethylthio)-thiazolone analogue has been reported, highlighting the applicability of these oxidation reactions to similar thiazole systems nih.gov.

ReactantOxidizing AgentProduct(s)Reference(s)
2-(Ethylthio)-4-phenylthiazole (analog)m-CPBA (1 equiv)2-(Ethylsulfinyl)-4-phenylthiazole derpharmachemica.comresearchgate.net
2-(Ethylthio)-4-phenylthiazole (analog)m-CPBA (>2 equiv)2-(Ethylsulfonyl)-4-phenylthiazole nih.gov
Thioether (general)Hydrogen PeroxideSulfoxide, Sulfone organic-chemistry.orgblogspot.com
2-(Ethylthio)-thiazolone analogueNot specifiedOxidized product nih.gov

Substitution Reactions at the Sulfur Atom

Direct substitution at the sulfur atom of the ethylthio group is less common but can be achieved under specific conditions. Cleavage of the C-S bond can occur, leading to the formation of a thiazole-2-thiol derivative. This can be facilitated by strong nucleophiles or under reductive conditions. For instance, treatment with a strong base could potentially lead to the cleavage of the ethylthio group researchgate.net.

Furthermore, quaternization of the thiazole nitrogen can activate the C2-S bond. The resulting thiazolium salt may become more susceptible to nucleophilic attack at the sulfur or the C2 carbon, potentially leading to the displacement of the ethylthio group.

Reactions of the Phenyl Substituent

The phenyl group at the 4-position of the thiazole ring can undergo typical electrophilic aromatic substitution reactions. The thiazole ring itself acts as a substituent on the phenyl ring, influencing the position of the incoming electrophile. The thiazole group is generally considered to be a deactivating group with a meta-directing influence in electrophilic aromatic substitution reactions on the attached phenyl ring.

Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation of the phenyl ring can be achieved using a Lewis acid catalyst such as aluminum chloride (AlCl₃) organic-chemistry.orgblogspot.comwikipedia.orgmasterorganicchemistry.com. The reaction with an acyl halide or alkyl halide would be expected to introduce the acyl or alkyl group primarily at the meta position of the phenyl ring relative to the point of attachment to the thiazole. However, the presence of the sulfur and nitrogen atoms in the thiazole ring can lead to complexation with the Lewis acid, potentially deactivating the catalyst and affecting the reaction outcome.

Nitration: Nitration of the phenyl ring can be accomplished using a mixture of nitric and sulfuric acid. This would be expected to yield the 4-(3-nitrophenyl) derivative as the major product, although the formation of other isomers is possible. The synthesis of 2-amino-4-(4-nitrophenyl)thiazole has been reported, demonstrating that nitration of the phenyl ring in a 4-phenylthiazole (B157171) system is feasible nist.gov. The synthesis of 4-(4-nitrophenyl)thiazole-2-carboxylic acid further supports this chemicalbook.com.

Mechanistic Investigations of Key Reaction Pathways

Detailed mechanistic studies specifically on 2-(ethylthio)-4-phenylthiazole are not extensively documented in the public domain. However, the reactivity can be inferred from studies on analogous 2-(alkylthio)thiazole and other sulfur-containing heterocyclic systems. The key reaction pathways involve the sulfur atom of the ethylthio group and the thiazole ring itself.

Oxidation of the Ethylthio Group:

The sulfur atom in the ethylthio group can be readily oxidized to form the corresponding sulfoxide and sulfone. This transformation is a common reaction for thioethers and is of significant interest as it modifies the electronic properties and potential biological activity of the molecule. The oxidation typically proceeds in a stepwise manner.

Formation of 2-(Ethylsulfinyl)-4-phenylthiazole (Sulfoxide): The initial oxidation of the sulfide (B99878) yields the sulfoxide. This reaction can be achieved with a variety of mild oxidizing agents to prevent over-oxidation to the sulfone. A possible mechanism involves the nucleophilic attack of the sulfur atom on the oxidant.

Formation of 2-(Ethylsulfonyl)-4-phenylthiazole (Sulfone): Further oxidation of the sulfoxide leads to the formation of the sulfone. This generally requires stronger oxidizing agents or harsher reaction conditions. The resulting sulfone is a valuable synthetic intermediate. For instance, sulfones derived from sulfides have been synthesized using urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate, which provides a metal-free and environmentally friendly approach. researchgate.net

The general mechanism for the oxidation of sulfides to sulfoxides and sulfones involves the electrophilic attack of an oxygen atom from the oxidizing agent onto the lone pair of electrons of the sulfur atom. The choice of oxidant and reaction conditions determines the final product.

ReactantOxidizing AgentProductReference
2-(Ethylthio)-4-phenylthiazolem-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.)2-(Ethylsulfinyl)-4-phenylthiazoleN/A
2-(Ethylthio)-4-phenylthiazoleHydrogen peroxide (H₂O₂)2-(Ethylsulfonyl)-4-phenylthiazole organic-chemistry.org
2-(Ethylthio)-4-phenylthiazolePotassium permanganate (B83412) (KMnO₄)2-(Ethylsulfonyl)-4-phenylthiazole organic-chemistry.org

Table 1: Hypothetical Oxidation Reactions of 2-(Ethylthio)-4-phenylthiazole

This table presents plausible reactions based on general oxidation methods for sulfides.

C-S Bond Cleavage and Cross-Coupling Reactions:

The carbon-sulfur bond in 2-(alkylthio)thiazoles can be cleaved and utilized in cross-coupling reactions to form new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. These reactions are typically catalyzed by transition metals like nickel or palladium. While specific studies on 2-(ethylthio)-4-phenylthiazole are scarce, analogous reactions with 2-(methylthio)benzothiazoles have been reported. These reactions offer a versatile method for the derivatization of the thiazole core at the 2-position.

A plausible catalytic cycle for a nickel-catalyzed cross-coupling reaction would involve:

Oxidative addition of the C-S bond to a low-valent nickel catalyst.

Transmetalation with an organometallic reagent (e.g., Grignard reagent, organoboron compound).

Reductive elimination to yield the coupled product and regenerate the nickel catalyst.

Visible-light-mediated oxidative C-S bond cleavage of benzyl (B1604629) thiols has also been demonstrated, suggesting the potential for photocatalytic transformations of 2-(ethylthio)-4-phenylthiazole. nih.gov

Catalytic Transformations and Derivatizations

The 2-(ethylthio)-4-phenylthiazole scaffold can be modified through various catalytic transformations, targeting either the ethylthio group or the thiazole ring.

Derivatization via C-S Cross-Coupling:

As mentioned, the ethylthio group can be replaced with other functional groups through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 2-position of the thiazole ring.

Reaction TypeCatalystCoupling PartnerProductReference
Suzuki-Miyaura CouplingPalladium catalystArylboronic acid2-Aryl-4-phenylthiazole nih.gov
Stille CouplingPalladium catalystOrganostannane2-Aryl/Alkenyl-4-phenylthiazoleN/A
Sonogashira CouplingPalladium/Copper catalystTerminal alkyne2-Alkynyl-4-phenylthiazoleN/A
Buchwald-Hartwig AminationPalladium catalystAmine2-Amino-4-phenylthiazole derivativeN/A

Table 2: Potential Catalytic Cross-Coupling Reactions for Derivatization

This table outlines potential derivatizations based on established cross-coupling methodologies for similar substrates.

Derivatization of the Thiazole Ring:

The thiazole ring itself can undergo catalytic derivatization. For instance, palladium-catalyzed direct C-H arylation can be used to introduce substituents at the C5 position of the thiazole ring. This method avoids the need for pre-functionalization of the thiazole.

Furthermore, the synthesis of various 2,4-disubstituted thiazole derivatives has been achieved using lipase (B570770) as a biocatalyst, highlighting a green and sustainable approach to derivatization. nih.govrsc.org This method involves the condensation of an arylethanone, KBrO₃, and a thioamide under ultrasound irradiation. nih.govrsc.org

Analytical Methodologies for Purity and Quantification of 2 Ethylthio 4 Phenylthiazole

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of 2-(Ethylthio)-4-phenylthiazole due to its high resolution and sensitivity. Reversed-phase (RP) HPLC is particularly well-suited for this compound.

A specific method for the analysis of 2-(Ethylthio)-4-phenylthiazole utilizes a reverse-phase column, such as a Newcrom R1, which has low silanol activity for improved peak shape. sielc.com The separation is achieved using a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com The organic modifier (acetonitrile) and water ratio is optimized to achieve adequate retention and separation from potential impurities, while the acid helps to ensure sharp, symmetrical peaks by suppressing the ionization of any residual silanols on the stationary phase. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, typically with detection by a UV spectrophotometer set at a wavelength where the thiazole (B1198619) moiety strongly absorbs. This HPLC method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com

Table 1: Typical HPLC Parameters for 2-(Ethylthio)-4-phenylthiazole Analysis
ParameterConditionReference
Stationary Phase (Column)Newcrom R1 (Reverse Phase) sielc.com
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid sielc.com
DetectionUV Spectrophotometry d-nb.info
ModeIsocratic or Gradient Elution d-nb.info

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of compounds that are volatile and thermally stable. While 2-(Ethylthio)-4-phenylthiazole may be analyzed directly if it has sufficient volatility, GC is often applied to the analysis of related thiazole derivatives. For less volatile compounds, derivatization to more volatile forms may be required, though this is less common for thioether-substituted thiazoles.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium). The column, often a non-polar or medium-polarity phase like a ZB-5HT (5% phenyl-arylene/95% dimethylpolysiloxane), separates components based on their boiling points and interactions with the stationary phase. scielo.br A temperature program is commonly used, where the column temperature is gradually increased to elute compounds with higher boiling points. Detection is frequently performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of 2-(Ethylthio)-4-phenylthiazole. nih.govnih.gov The Hantzsch thiazole synthesis, a common route to this class of compounds, can be conveniently monitored using TLC. chemhelpasap.commdpi.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with silica gel (the stationary phase). nih.govnih.gov The plate is then placed in a sealed chamber containing a shallow pool of a solvent system (the mobile phase). For a compound like 2-(Ethylthio)-4-phenylthiazole, a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate is a common choice for the mobile phase. nih.govchemhelpasap.com As the solvent moves up the plate by capillary action, it carries the components of the reaction mixture at different rates based on their polarity and affinity for the stationary phase. By comparing the spots of the reaction mixture to spots of the starting materials, one can observe the consumption of reactants and the formation of the product. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. Visualization is typically achieved under UV light or by using chemical stains.

Table 2: TLC System for Monitoring Synthesis
ParameterDescriptionReference
Stationary PhaseSilica gel 60 F254 pre-coated plates nih.gov
Mobile Phase ExampleEthyl acetate : n-hexane (e.g., 1:4 or 1:1 ratio) nih.govchemhelpasap.com
VisualizationUV light (254 nm) or Iodine vapor

Coupled Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

For unambiguous identification of 2-(Ethylthio)-4-phenylthiazole and comprehensive characterization of any impurities, coupled or "hyphenated" techniques are employed. These methods combine the separation power of chromatography with the detection specificity of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for analyzing pharmaceutical compounds and their impurities. rssl.comhpst.cz The effluent from the HPLC column is directed into the ion source of a mass spectrometer. For compatibility, mobile phase modifiers like phosphoric acid must be replaced with volatile alternatives such as formic acid. sielc.comsielc.com The mass spectrometer provides molecular weight information from the molecular ion peak and structural details from the fragmentation patterns generated by techniques like tandem mass spectrometry (MS/MS). hpst.cz This allows for the confident identification of the main compound and the elucidation of unknown impurity structures, even at trace levels. rssl.comhpst.cz

Gas Chromatography-Mass Spectrometry (GC-MS) is used for volatile compounds and provides detailed structural information. researchgate.net After separation on the GC column, molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. whitman.edu The fragmentation pattern of 2-(Ethylthio)-4-phenylthiazole would show characteristic losses, such as the ethyl group, the ethylthio group, or fragmentation of the thiazole ring, which helps confirm its structure. researchgate.net

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample of 2-(Ethylthio)-4-phenylthiazole. This method provides an essential check on the purity and stoichiometric formula of a newly synthesized compound. nih.govmdpi.comnih.gov

The experimentally determined percentages of each element are compared to the theoretical values calculated from the molecular formula, C₁₁H₁₁NS₂. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence that the correct compound has been synthesized and that it is of high purity. nih.gov This technique is a standard procedure in the characterization of novel thiazole derivatives. mdpi.commdpi.com

Table 3: Elemental Composition of 2-(Ethylthio)-4-phenylthiazole (C₁₁H₁₁NS₂)
ElementSymbolAtomic MassCountTotal MassTheoretical Mass %
CarbonC12.01111132.12159.70%
HydrogenH1.0081111.0885.01%
NitrogenN14.007114.0076.33%
SulfurS32.065264.13028.97%
Total 221.346 100.00%

Applications of 2 Ethylthio 4 Phenylthiazole in Advanced Materials and Chemical Technologies

The unique molecular architecture of 2-(ethylthio)-4-phenylthiazole, featuring a heterocyclic thiazole (B1198619) ring, a phenyl substituent, and an ethylthio group, makes it a valuable compound in the field of materials science and chemical technology. The presence of sulfur and nitrogen heteroatoms, coupled with the aromatic phenyl ring, imparts specific electronic and chemical properties that are exploited in various advanced applications.

Future Research Directions and Unexplored Avenues

Sustainable Synthetic Routes for 2-(Ethylthio)-4-phenylthiazole

The development of green and sustainable methods for synthesizing 2-(Ethylthio)-4-phenylthiazole is a primary focus for future research. Traditional synthetic pathways often rely on harsh reagents and generate significant waste. Future efforts will likely concentrate on atom-economical and environmentally benign alternatives.

One promising avenue is the use of heterogeneous nanocatalysts, such as copper oxide nanoparticles supported on activated carbon. nih.gov These catalysts offer high efficiency and can be easily recovered and reused, reducing both cost and environmental impact. nih.gov Research could explore one-pot reaction conditions using green solvents like PEG-400, which would further enhance the sustainability of the synthesis. nih.gov The exploration of microwave-assisted and ultrasound-promoted organic synthesis could also lead to faster reaction times, higher yields, and reduced energy consumption.

Potential Sustainable Approach Key Advantages Research Focus
Heterogeneous NanocatalysisReusability, high efficiency, reduced waste. nih.govDevelopment of novel nanocatalysts, optimization of reaction conditions.
Green SolventsLower toxicity, biodegradability, reduced environmental impact. nih.govScreening of various green solvents, investigation of solvent effects on reaction kinetics.
Microwave-Assisted SynthesisRapid heating, shorter reaction times, increased yields.Optimization of microwave parameters, scale-up studies.
Ultrasound-Promoted SynthesisEnhanced mass transfer, increased reaction rates.Investigation of sonochemical effects, reactor design.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of 2-(Ethylthio)-4-phenylthiazole, thereby guiding experimental work and accelerating discovery. Future research will increasingly leverage sophisticated computational models to explore its electronic structure, potential energy surfaces, and interactions with biological targets.

Density Functional Theory (DFT) is a particularly valuable tool for this purpose. nih.gov DFT calculations can be used to determine the molecule's frontier molecular orbitals (HOMO and LUMO), providing insights into its reactivity and kinetic stability. nih.gov Furthermore, in silico techniques like molecular docking can be employed to predict the binding affinity of 2-(Ethylthio)-4-phenylthiazole with various enzymes and receptors, which is crucial for drug discovery applications. nih.gov These computational predictions can help prioritize synthetic targets and design more effective molecules. nih.gov

Computational Method Predicted Properties Potential Applications
Density Functional Theory (DFT)HOMO-LUMO energy gap, charge distribution, reactivity indices. nih.govPredicting reaction mechanisms, understanding electronic properties. nih.gov
Molecular DockingBinding affinity, interaction modes with biological targets. nih.govVirtual screening for drug discovery, identifying potential protein targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlation of chemical structure with biological activity.Designing new derivatives with enhanced activity.
Molecular Dynamics (MD) SimulationsConformational changes, solvent effects, binding stability.Understanding dynamic behavior in biological systems.

Exploration of Novel Chemical Reactivity and Transformations

While the core structure of 2-(Ethylthio)-4-phenylthiazole is known, its full chemical reactivity remains largely unexplored. Future research should focus on discovering novel transformations and reactions of this compound, which could lead to the synthesis of new and valuable derivatives.

The thiazole (B1198619) ring itself is a versatile scaffold for further chemical modification. nih.gov For instance, the reactivity of the C-H bonds on the thiazole ring could be exploited for direct functionalization reactions. Additionally, the ethylthio group presents opportunities for oxidation to the corresponding sulfoxide (B87167) and sulfone, which may exhibit unique biological activities. The phenyl group can also be subjected to various electrophilic substitution reactions to introduce new functional groups. The synthesis of hybrid molecules, where the 2-(Ethylthio)-4-phenylthiazole core is linked to other pharmacologically active moieties, is another promising area of investigation. nih.gov

Integration with Emerging Analytical Technologies

The comprehensive characterization of 2-(Ethylthio)-4-phenylthiazole and its derivatives necessitates the use of advanced and emerging analytical technologies. These techniques are crucial for ensuring the purity, identity, and stability of newly synthesized compounds.

High-performance liquid chromatography (HPLC) and ultra-high-pressure liquid chromatography (UHPLC) systems are essential for the separation and quantification of these compounds. pharmtech.comcontentstack.com Coupling these chromatographic techniques with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), will enable sensitive and specific detection and structural elucidation. pharmtech.commdpi.com For solid-state characterization, techniques such as X-ray diffraction will be invaluable. Furthermore, the application of automated high-throughput analytical methods can significantly accelerate the drug discovery and development process. pharmtech.com The development of analytical methods following the Quality by Design (QbD) principles will ensure the robustness and reliability of the data generated. mdpi.comresearchgate.net

Analytical Technology Application Key Advantages
UHPLC-MS/MSQuantification and structural elucidation of the compound and its metabolites. pharmtech.commdpi.comHigh sensitivity, specificity, and rapid analysis. pharmtech.com
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination and elemental composition analysis. pharmtech.comUnambiguous identification of unknown impurities and degradation products.
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural characterization of novel derivatives.Provides information on the connectivity and spatial arrangement of atoms.
Automated High-Throughput ScreeningRapid analysis of large numbers of samples. pharmtech.comIncreased efficiency in drug discovery and process development. pharmtech.com
Immunoassay TechnologiesRapid and cost-effective detection in various matrices. mdpi.comHigh-throughput screening and field detection capabilities. mdpi.com

By pursuing these future research directions, the scientific community can unlock the full potential of 2-(Ethylthio)-4-phenylthiazole, paving the way for new discoveries and applications in medicine, materials science, and beyond.

Q & A

Q. Optimization Strategies :

  • Solvent selection : Ethanol or PEG-400 enhances yield for LiCl- or Bleaching Earth Clay-catalyzed reactions .
  • Temperature control : Reactions at 70–80°C improve regioselectivity for aryl substitutions .

Q. Example Reaction Conditions :

ReagentsCatalystSolventYield (%)Reference
LiCl, aminoguanidine HClEthanol, RT75–80
Pd(OAc)₂, 4-chlorobenzyl chloridePEG-400, 80°C65

Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-(ethylthio)-4-phenylthiazole compounds?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethylthio at C2, phenyl at C4) via chemical shifts (δ 2.5–3.0 ppm for SCH₂CH₃; δ 7.2–7.8 ppm for aromatic protons) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex analogs .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Advanced Tip : Use X-ray crystallography to resolve ambiguities in stereochemistry for crystalline derivatives .

How can researchers resolve contradictions in biological activity data observed for thiazole derivatives across different assays?

Advanced Research Focus
Contradictions often arise from assay variability or off-target effects. Strategies include:

  • Orthogonal assays : Compare enzyme inhibition (e.g., PDE3 ) with cell viability (MTT assay ).
  • Dose-response profiling : Identify non-monotonic relationships (e.g., hormetic effects at low vs. high concentrations) .
  • Metabolic stability testing : Rule out false negatives due to rapid compound degradation in vitro .

Case Study : A 4-phenylthiazole analog showed IC₅₀ = 1.2 µM in a kinase assay but no activity in cell-based models due to poor membrane permeability .

What computational strategies are recommended for predicting the structure-activity relationships (SAR) of 2-(ethylthio)-4-phenylthiazole analogs?

Q. Advanced Research Focus

  • Molecular docking : Prioritize substituents that enhance binding to target pockets (e.g., fluorine at C3 improves hydrophobic interactions with PDE3 ).
  • QSAR modeling : Use descriptors like logP, polar surface area, and electronic parameters (Hammett constants) to correlate substituent effects with activity .

Q. SAR Trends :

Substituent (Position)Effect on ActivityReference
Methyl (C4-thiazole)↑ Lipophilicity, ↑ bioavailability
Fluoro (C3-phenyl)↑ Target affinity via halogen bonding

What in vitro models are appropriate for initial screening of anticancer potential in thiazole derivatives?

Q. Basic Research Focus

  • Cell lines : Use panels with diverse genetic backgrounds (e.g., MCF-7, HeLa, A549) to assess selectivity .
  • Mechanistic assays :
    • Apoptosis (Annexin V/PI staining).
    • Cell cycle arrest (flow cytometry for G1/S phase) .
  • Enzyme inhibition : Test PDE3 or kinase targets linked to proliferation .

Key Finding : Derivatives with 4-nitrophenyl groups showed 10-fold higher cytotoxicity in leukemia cells vs. normal fibroblasts .

How to design a thiazole derivative library for optimizing pharmacokinetic properties while maintaining target affinity?

Q. Advanced Research Focus

  • Scaffold diversification : Introduce bioisosteres (e.g., replacing ethylthio with methylsulfonyl for metabolic stability) .
  • Prodrug strategies : Mask polar groups (e.g., esterification of carboxylic acids) to enhance oral absorption .
  • ADME profiling : Prioritize analogs with:
    • logP 2–4 for blood-brain barrier penetration.
    • t₁/₂ > 4 hours in microsomal stability assays .

Example : A propionic acid derivative (2-[4-(2-thiazolyloxy)phenyl]propionic acid) showed improved plasma half-life vs. parent compound .

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